Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride

Description

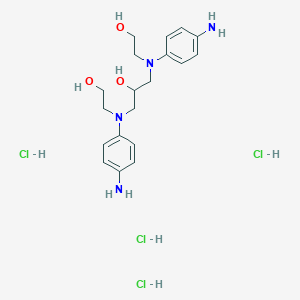

Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride (INCI name) is a synthetic aromatic amine primarily used in oxidative hair dye formulations as a primary intermediate . Its chemical structure includes:

- Core structure: Two p-phenylenediamine moieties linked via a hydroxypropyl group.

- Substituents: Each phenylenediamine group is substituted with a hydroxyethyl (-CH₂CH₂OH) group.

- Form: Ivory-colored powder with a molecular formula of C₁₉H₂₈N₄O₃·4HCl (tetrahydrochloride salt) and a molecular weight of 506.29 g/mol .

Properties

IUPAC Name |

1,3-bis[4-amino-N-(2-hydroxyethyl)anilino]propan-2-ol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3.4ClH/c20-15-1-5-17(6-2-15)22(9-11-24)13-19(26)14-23(10-12-25)18-7-3-16(21)4-8-18;;;;/h1-8,19,24-26H,9-14,20-21H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCALZBQPZIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CC(CN(CCO)C2=CC=C(C=C2)N)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Cl4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155976 | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128729-28-2 | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128729282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tétrachlorhydrate de 1,3-bis-[(4-aminophényl)(2-hydroxyéthyl)amino]-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROPYL BIS(N-HYDROXYETHYL-P-PHENYLENEDIAMINE) HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K832J58E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride (HPB) is a synthetic compound primarily used in hair dye formulations. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health risks associated with exposure. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of HPB.

Chemical Characteristics

HPB is a derivative of p-phenylenediamine (PPD) and is known for its application in oxidative hair dyes. It functions by forming stable dye molecules through oxidation processes. The compound is typically used at concentrations not exceeding 0.4% in cosmetic products .

Acute and Chronic Toxicity

-

Acute Toxicity :

- The oral LD50 (lethal dose for 50% of the population) for HPB in rats has been reported as 2186 mg/kg, indicating moderate toxicity . Dermal exposure yielded an LD50 greater than 2000 mg/kg, suggesting low dermal toxicity .

- Clinical signs observed in high-dose groups included hypoactivity, sedation, and respiratory distress .

- Chronic Toxicity :

Mutagenicity and Genotoxicity

HPB has undergone several mutagenicity tests:

- Ames Test : HPB was not mutagenic to Salmonella typhimurium or Escherichia coli, except for weak mutagenic activity observed at very high concentrations (5000 µg/plate) with metabolic activation in specific strains .

- Cytogenetic Assays : In Chinese hamster ovary (CHO) cells, HPB did not induce chromosomal aberrations with metabolic activation but showed some effects without it at lower concentrations .

Study on Health Risks Associated with Hair Dye Ingredients

A comprehensive review highlighted that exposure to HPB correlates with various health risks:

- Weight Reduction : Studies indicated significant reductions in body weight and alterations in serum biochemical parameters among rats exposed to HPB .

- Reproductive Toxicity : Research suggests potential reproductive and developmental toxicity at higher doses, although specific human data remains limited .

Safety Assessments

Multiple safety assessments concluded that HPB is safe for use as a cosmetic ingredient when applied within established concentration limits. However, the potential for skin sensitization and ocular irritation has been documented:

- In ocular studies on rabbits, HPB caused severe irritation when administered undiluted but showed no irritation at lower concentrations (5%) .

Summary of Findings

| Parameter | Findings |

|---|---|

| Oral LD50 | 2186 mg/kg |

| Dermal LD50 | >2000 mg/kg |

| NOAEL | 25 mg/kg/day (chronic study) |

| Mutagenicity | Not mutagenic except weak activity at high doses |

| Reproductive Toxicity | Potential risks noted at higher doses |

| Ocular Irritation | Severe irritation at undiluted concentration |

Scientific Research Applications

Chemical Properties and Functionality

HPB functions as an oxidative dye , meaning it reacts with other chemicals to produce color upon application. It is often combined with hydrogen peroxide to achieve the desired shade in hair coloring products. The typical concentration used in formulations ranges from 0.8% to 3.0%, depending on the product type and manufacturer specifications .

Cosmetic Applications

Hair Coloring Products:

- The primary application of HPB is in oxidative hair dye formulations. It contributes to vibrant and long-lasting hair color by facilitating the oxidation process necessary for dye development .

- HPB is recognized for its ability to provide a wide range of colors when mixed with other oxidative agents and dyes, enhancing the overall aesthetic appeal of hair products.

Safety Assessments:

- Various studies have evaluated the safety of HPB as a cosmetic ingredient. The Cosmetic Ingredient Review (CIR) panel concluded that HPB is safe for use in cosmetic products under current practices, with no significant adverse effects reported at recommended concentrations .

- Toxicological assessments indicate that the dermal LD50 (lethal dose for 50% of subjects) for HPB exceeds 2000 mg/kg in animal studies, suggesting a low acute toxicity profile .

Toxicological Studies and Safety Data

Acute Toxicity:

- In studies involving Sprague-Dawley rats, HPB displayed an oral LD50 of approximately 2186 mg/kg, indicating that while it can cause toxicity at high doses, it is generally considered safe within normal usage limits .

- Dermal application studies showed that HPB does not induce significant sensitization reactions in guinea pigs, further supporting its safety as a cosmetic ingredient .

Irritation Potential:

- Ocular irritation tests revealed that concentrated HPB can cause severe reactions in rabbits; however, diluted formulations (5%) did not exhibit irritant properties . This highlights the importance of formulation concentration in determining safety.

Table 1: Summary of Toxicological Findings

Comparison with Similar Compounds

Key Properties:

- Solubility : High water solubility due to its hydrochloride salt form and hydrophilic hydroxyethyl/hydroxypropyl groups .

- Function: Reacts with hydrogen peroxide and couplers (e.g., m-aminophenol) to form colored polymers during hair dyeing .

- Safety Profile: Skin Absorption: Only 0.78% of applied dose penetrates human skin in 24 hours under simulated hair dye conditions .

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) HCl | p-Phenylenediamine dimer | Hydroxyethyl, hydroxypropyl | 506.29 | Hair dye intermediate |

| p-Phenylenediamine (PPD) | Single benzene ring | -NH₂ groups | 108.14 | Hair dye intermediate |

| Toluene-2,5-diamine (PTD) | Toluene backbone | -NH₂ groups at 2,5 positions | 122.17 | Hair dye intermediate |

Key Differences :

- Size and Polarity : Hydroxypropyl bis(...) is significantly larger and more hydrophilic than PPD or PTD due to hydroxyethyl/hydroxypropyl groups, reducing skin penetration .

- Reactivity: The dimeric structure of hydroxypropyl bis(...) allows for polymerization with multiple couplers, enabling diverse color outcomes compared to monomeric intermediates like PPD .

Analysis :

Stability and Formulation Compatibility

- Chemical Stability : Titration analysis confirms 95.3% purity of the hydrochloride salt, ensuring consistent performance in formulations .

Research Findings and Data Tables

Table 1: Skin Absorption Profile of Hydroxypropyl Bis(...) HCl (24-hour exposure)

| Parameter | Value (% Applied Dose) |

|---|---|

| Total Mass Balance | 99.21% |

| Wash-off Recovery | 94.64% |

| Stratum Corneum Retention | 3.67% |

| Epidermis + Dermis Retention | 0.01% |

| Systemic Absorption | 0.78% |

Table 2: Molecular and Functional Comparison

| Property | Hydroxypropyl Bis(...) HCl | p-Phenylenediamine (PPD) |

|---|---|---|

| Molecular Weight | 506.29 | 108.14 |

| Water Solubility | High (salt form) | Moderate |

| Skin Penetration | Low (0.78%) | High (2–10%) |

| Acute Toxicity (LD₅₀) | Not explicitly reported | 80–160 mg/kg (rat, oral) |

Preparation Methods

Ethoxylation of p-Phenylenediamine Derivatives

The synthesis of N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a related compound, involves reacting p-phenylenediamine with ethylene oxide under controlled alkaline conditions. This two-step ethoxylation proceeds as:

Reaction parameters (temperature: 40–60°C, pH 10–12) ensure mono- and di-substitution without polymerization.

Propoxylation Strategies

Introducing hydroxypropyl groups typically employs propylene oxide. For hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine), propoxylation likely occurs after ethoxylation:

Catalysts (e.g., KOH or zeolites) and stoichiometric ratios determine spacer length and substitution efficiency.

Industrial-Scale Synthesis Considerations

Reaction Optimization

Data from hair dye intermediate syntheses highlight critical factors:

-

Temperature control : Nitration and reduction steps for 1-(2,5-diaminophenyl)ethanol in required precise cooling (4°C during nitration) to prevent byproducts.

-

Catalyst selection : Hydrogenation of nitro intermediates using 10% Pd/C achieved 100% yield, suggesting similar catalysts (e.g., Raney Ni) could facilitate amine formation in the target compound.

Purification and Salt Formation

Isolation of the free base followed by HCl treatment ensures high-purity hydrochloride salts. For example, 1-(2,5-diaminophenyl)ethanol was purified via vacuum evaporation after catalytic hydrogenation.

Physicochemical Properties Influencing Synthesis

This compound exhibits:

-

Water solubility : Critical for hair dye formulations, achieved through hydrophilic hydroxyethyl/propyl groups.

-

LogKow = -5.1 : Indicative of high polarity, necessitating polar aprotic solvents (e.g., DMF) during synthesis.

-

UV-Vis absorption : Peaks at 258 nm and 415.5 nm, requiring light-protected reaction conditions to prevent photodegradation.

Comparative Analysis of Related Intermediates

Table 1: Yield benchmarks from analogous syntheses.

Q & A

Q. What analytical techniques are critical for characterizing Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine) hydrochloride in research?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, using reverse-phase C18 columns and mobile phases like methanol/water with ion-pairing agents (e.g., trifluoroacetic acid) to resolve degradation products .

- Mass Spectrometry (LC-MS/MS) confirms molecular weight and fragmentation patterns, particularly for identifying byproducts during synthesis or stability testing .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) elucidates structural integrity, focusing on hydroxyethyl and propyl moieties to verify substitution patterns .

- UV-Vis Spectroscopy quantifies the compound in oxidative dye formulations by monitoring absorbance at λmax ~450 nm under simulated dyeing conditions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation using HPLC to track impurity profiles (e.g., free p-phenylenediamine derivatives) .

- Employ kinetic modeling (e.g., Arrhenius equation) to predict shelf life, correlating degradation rates with temperature/humidity .

- Use Fourier Transform Infrared (FTIR) Spectroscopy to detect oxidation-induced functional group changes, such as amine-to-quinone transitions .

Advanced Research Questions

Q. What experimental designs optimize sustained-release formulations of this compound for topical applications?

Methodological Answer:

- Polymer Blending : Combine hydroxypropyl methylcellulose (HPMC) and chitosan in ratios (e.g., 1:1 to 1:5) to modulate viscosity and release kinetics. For example, 5% HPMC E5 LV with 1% chitosan achieves sustained release over 6 hours .

- Response Surface Methodology (RSM) : Use a Box-Behnken design to optimize parameters like polymer concentration, pH, and drug loading. Measure responses such as contact angle (to assess ocular adhesion) and cumulative release (% over time) .

- In Vitro Release Testing : Employ Franz diffusion cells with synthetic membranes to simulate skin/ocular permeation, using phosphate buffer (pH 5.5) as the receptor medium .

Q. How can researchers resolve contradictions in toxicological data for this compound in cosmetic applications?

Methodological Answer:

- Comparative Meta-Analysis : Aggregate data from in vitro (e.g., 3T3 NRU phototoxicity assay) and in vivo (OECD 429 skin sensitization) studies, adjusting for variables like formulation pH and metabolite profiles .

- Dose-Response Modeling : Use benchmark dose (BMD) analysis to reconcile disparities in no-observed-adverse-effect levels (NOAELs) across studies, focusing on sensitization thresholds .

- Metabolite Profiling : Identify reactive intermediates (e.g., N-hydroxyethyl quinones) via LC-HRMS to clarify mechanisms of allergic contact dermatitis .

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (H2O2) to generate impurities. Characterize using LC-TOF-MS for accurate mass determination .

- Synthetic Route Optimization : Replace hazardous catalysts (e.g., palladium) with greener alternatives (e.g., enzymatic catalysis) to reduce byproducts like chlorinated derivatives .

- Reference Standards : Cross-validate impurities (e.g., 4-aminofolic acid) against certified materials from pharmacopeial sources (USP/EP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.